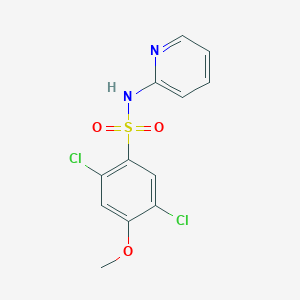
N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes dichlorophenyl, methoxy, and methylsulfanyl groups attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline, 2-methoxybenzoic acid, and methylthiol.
Condensation Reaction: The first step involves the condensation of 2,3-dichloroaniline with 2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methylsulfanyl group.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxy and methylsulfanyl groups can form hydrogen bonds or engage in other non-covalent interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dichlorophenyl)-2-(methylsulfanyl)benzamide: Similar structure but lacks the methoxy group.
N-(2,3-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide: Contains a methylsulfonyl group instead of a methylsulfanyl group.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Contains a nitro group instead of a methoxy group.
Uniqueness
N-(2,3-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance the compound’s ability to participate in diverse chemical reactions and interact with various molecular targets, making it valuable for a wide range of scientific applications.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-13-8-9(21-2)6-7-10(13)15(19)18-12-5-3-4-11(16)14(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQRVSDADIWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-[(4-Fluorophenyl)iminomethyl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5884888.png)


![4-METHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE](/img/structure/B5884917.png)
![1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5884925.png)
![2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5884930.png)
![2-[(Diphenylmethyl)sulfanyl]pyrimidine](/img/structure/B5884937.png)
